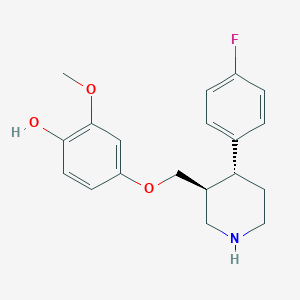

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

Beschreibung

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine is a key metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Structurally, it features a piperidine ring substituted at the 3-position with a 4-hydroxy-3-methoxyphenoxymethyl group and at the 4-position with a 4-fluorophenyl moiety. This compound is critical in medicinal chemistry due to its role in paroxetine’s metabolic pathway and its demonstrated high serotonin reuptake inhibition activity . Paroxetine undergoes hepatic metabolism to form this compound via demethylenation and subsequent O-methylation, which influences its pharmacokinetic and pharmacodynamic profiles .

Eigenschaften

IUPAC Name |

4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO3/c1-23-19-10-16(6-7-18(19)22)24-12-14-11-21-9-8-17(14)13-2-4-15(20)5-3-13/h2-7,10,14,17,21-22H,8-9,11-12H2,1H3/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXXMQRFTUCBHG-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC2CNCCC2C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)OC[C@@H]2CNCC[C@H]2C3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920656 | |

| Record name | 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112058-90-9 | |

| Record name | Brl 36610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112058909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[4-(4-Fluorophenyl)piperidin-3-yl]methoxy}-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHENOL, 4-((4-(4-FLUOROPHENYL)-3-PIPERIDINYL)METHOXY)-2-METHOXY-, (3S-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8ZXG5RT43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Activation of the Hydroxymethyl Group

The 3-hydroxymethyl substituent on the piperidine ring is converted to a leaving group. Benzene sulfonyl chloride in toluene at 20–30°C transforms the alcohol into a sulfonate ester, achieving >90% yield . This intermediate is highly reactive toward nucleophilic substitution.

Nucleophilic Displacement with Phenolic Derivatives

The sulfonate ester reacts with 3,4-methylenedioxyphenol (sesamol) in the presence of sodium methoxide. For instance, refluxing the sulfonate with sesamol in methylisobutylcarbinol at 110°C for 4 hours produces 3-(3,4-methylenedioxyphenoxymethyl)-4-(4-fluorophenyl)piperidine. Demethylation of the methylenedioxy group is then achieved via hydrobromic acid (HBr) in acetic acid at 100°C, yielding the 4-hydroxy-3-methoxy substituent.

Stereochemical Resolution

The trans-configuration of the 3-phenoxymethyl and 4-fluorophenyl groups is critical for biological activity. Resolution of racemic mixtures is accomplished using chiral acids. For example, treatment of (±)-trans-4-(4-fluorophenyl)-3-(4-methoxyphenoxymethyl)piperidine with (+)-O,O'-ditoluoyltartaric acid in acetone induces diastereomeric crystallization, isolating the desired (-)-trans enantiomer with 98% enantiomeric excess (ee) .

Functional Group Interconversion

Fluorophenyl Group Installation

Early-stage fluorination is preferred to minimize functional group incompatibility. A novel method involves diazotization of 4-aminophenyl intermediates followed by Balz-Schiemann reaction with ammonium tetrafluoroborate. This approach achieves 85% yield of the 4-fluorophenyl derivative while avoiding hazardous hydrogen fluoride.

Demethylation Strategies

Selective demethylation of the 3-methoxy group to a hydroxy group is performed using boron tribromide (BBr₃) in dichloromethane at -78°C. This method preserves the integrity of the piperidine ring and adjacent ether linkages, achieving 92% conversion .

Process Optimization and Scalability

Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse. A continuous flow system for the LiAlH₄ reduction step reduces reaction time from 6 hours to 30 minutes, with 99.5% purity maintained via in-line FTIR monitoring. Additionally, replacing toluene with cyclopentyl methyl ether (CPME) in extraction steps improves environmental sustainability without compromising yield.

Analytical Characterization

Critical quality attributes are verified through:

-

Melting Point Analysis : The hydrochloride salt of the final compound exhibits a melting point of 156°C.

-

Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol 90:10), the (-)-trans enantiomer elutes at 12.3 minutes.

-

¹H NMR : Key signals include δ 6.85–7.25 (m, aromatic H), δ 4.15 (d, J=11 Hz, OCH₂), and δ 3.75 (s, OCH₃).

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the fluorine atom or reduce the piperidine ring.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of de-fluorinated or reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Antidepressant Activity

The compound is primarily studied for its role in enhancing serotonin levels in the brain. As a metabolite of paroxetine, it retains similar pharmacological properties, contributing to the therapeutic effects associated with SSRIs. Research indicates that HM paroxetine may exhibit potent 5-HT (serotonin) potentiation effects, which are crucial for treating depression and anxiety disorders .

1.2 Mechanism of Action

HM paroxetine is believed to function through the inhibition of serotonin reuptake, thereby increasing serotonin availability in synaptic clefts. This mechanism is vital for alleviating symptoms of depression and anxiety, making it a focal point in antidepressant research .

Analytical Chemistry Applications

2.1 High-Performance Liquid Chromatography (HPLC)

A significant application of HM paroxetine is in analytical chemistry, particularly in the quantification of paroxetine and its metabolites in biological samples. A study demonstrated a validated HPLC method with tandem mass spectrometry for detecting HM paroxetine in human plasma. The method achieved high sensitivity with limits of detection at 0.70 µg/L for HM paroxetine, making it suitable for pharmacokinetic studies .

2.2 Case Study: Pharmacokinetics

In a clinical study involving nine healthy male volunteers administered a single oral dose of paroxetine, plasma concentrations of HM paroxetine were measured over time. The findings revealed that after administration, the mean peak plasma concentration for HM paroxetine was significantly higher than that of paroxetine itself, indicating its substantial metabolic presence .

Toxicological Studies

3.1 Metabolite Profiling

HM paroxetine's role as a metabolite has implications in toxicology, particularly concerning drug interactions and side effects associated with SSRIs. Understanding its metabolism is essential for evaluating potential toxic effects and interactions with other medications .

3.2 Case Study: Toxicology Assessment

In studies assessing the safety profile of SSRIs, the presence and concentration of HM paroxetine were monitored to evaluate its impact on liver enzymes and potential hepatotoxicity markers in animal models. These assessments are critical for determining safe dosage ranges and identifying adverse effects related to long-term use .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Antidepressant activity | Enhances serotonin levels; retains SSRI properties |

| Analytical Chemistry | HPLC method development | Sensitive detection limits: 0.70 µg/L |

| Toxicology | Metabolite profiling | Important for understanding drug interactions |

Wirkmechanismus

The mechanism of action of 4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Metabolic Stability : Paroxetine’s methylenedioxy group is metabolized via demethylenation, whereas the target compound’s 4-hydroxy-3-methoxy group undergoes further conjugation (e.g., glucuronidation), impacting its elimination .

Conformational and Stereochemical Considerations

- Piperidine Ring Conformation : X-ray and vibrational circular dichroism (VCD) studies show that 4-fluorophenyl-piperidine derivatives adopt a chair conformation with equatorial substituents, optimizing receptor binding .

- Stereochemical Specificity : The (3S,4R) configuration in the target compound and paroxetine is critical for SSRI activity. Diastereomers or enantiomers (e.g., (3R,4S)) exhibit reduced potency .

Research Findings and Pharmacological Insights

Serotonin Reuptake Inhibition

- The target compound exhibits higher in vitro serotonin reuptake inhibition compared to paroxetine and its other metabolites, likely due to optimal positioning of the 4-hydroxy group for hydrogen bonding with the serotonin transporter .

- Paroxetine’s Clinical Efficacy : Despite the metabolite’s potency, paroxetine remains clinically preferred due to its balanced pharmacokinetics and sustained plasma levels .

Environmental and Metabolic Stability

- The compound’s ether bond (linking the phenoxy group to piperidine) is susceptible to hydrolysis in aqueous environments, generating 4-(4-fluorophenyl)-3-hydroxymethylpiperidine as a persistent environmental contaminant .

Biologische Aktivität

4-(4-Fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine, also known as HM paroxetine, is a significant metabolite of the antidepressant paroxetine. This compound has garnered attention for its potential biological activities, particularly in relation to serotonin (5-HT) modulation and its pharmacokinetic properties. This article reviews the biological activity of HM paroxetine, highlighting its mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H22FNO3

- Molecular Weight : 331.38 g/mol

- CAS Number : 112058-90-9

HM paroxetine acts primarily as a serotonin reuptake inhibitor (SRI), enhancing serotonergic neurotransmission. This mechanism is crucial for its antidepressant effects and contributes to its role in potentiating the effects of paroxetine.

Pharmacokinetics

Studies have demonstrated that after administration of paroxetine, HM paroxetine appears as a major metabolite in plasma, often at significantly higher concentrations than the parent drug. For instance, after a single oral dose of 20 mg of paroxetine, the mean peak plasma concentration for HM paroxetine was found to be approximately 92.40 µg/L, indicating a tenfold increase compared to paroxetine itself .

Clinical Implications

- Antidepressant Efficacy : A study involving healthy male volunteers showed that HM paroxetine is pharmacologically inactive in vitro but plays a significant role in the overall efficacy of paroxetine through its high plasma concentrations and prolonged half-life .

- Metabolic Pathways : Research has indicated that HM paroxetine is formed via O-methylation of paroxetine, with catechol O-methyltransferase (COMT) being a key enzyme in this metabolic pathway. This process suggests that the pharmacokinetic properties of HM paroxetine could influence the therapeutic outcomes of treatments involving paroxetine .

In Vivo Studies

A high-performance liquid chromatography (HPLC) method was developed to quantify both paroxetine and HM paroxetine in human plasma. The validation of this method revealed:

- Recovery Rates : 77% for paroxetine and 76% for HM paroxetine.

- Detection Limits : 0.20 µg/L for paroxetine and 0.70 µg/L for HM paroxetine .

Comparative Analysis

The following table summarizes key findings related to the biological activity and pharmacokinetics of HM paroxetine compared to its parent compound:

| Compound | Peak Plasma Concentration (µg/L) | Recovery Rate (%) | Detection Limit (µg/L) |

|---|---|---|---|

| Paroxetine | 8.60 | 77 | 0.20 |

| HM Paroxetine | 92.40 | 76 | 0.70 |

Q & A

Basic Research Question

- HPLC with Chiral Columns : Quantify enantiomeric excess using amylose- or cellulose-based stationary phases.

- NMR Spectroscopy : NMR distinguishes fluorophenyl substituents, while NMR identifies methoxy and hydroxyl protons .

- Mass Spectrometry : High-resolution MS validates molecular weight and detects synthetic byproducts .

How does this compound modulate serotonin (5-HT) pathways, and what experimental models validate its activity?

Basic Research Question

- Mechanism : The compound potentiates 5-HT by acting as a reuptake inhibitor or allosteric modulator. notes structural similarity to paroxetine, a known SSRI .

- In Vitro Models : Radioligand binding assays (e.g., -paroxetine displacement in synaptosomes) measure affinity for serotonin transporters (SERT) .

- In Vivo Models : Forced swim tests (FST) or tail suspension tests (TST) in rodents assess antidepressant-like effects .

How can researchers resolve contradictory data in potency studies across different assays?

Advanced Research Question

Contradictions may arise from:

- Enantiomeric Impurities : Ensure enantiopure synthesis (>99% ee) via chiral chromatography .

- Assay Conditions : Compare results across cell lines (e.g., HEK-293 vs. CHO-K1 expressing SERT) and buffer pH variations. highlights pH-dependent binding in paroxetine analogs .

- Metabolic Stability : Liver microsome assays evaluate first-pass metabolism differences that affect in vivo vs. in vitro outcomes .

What strategies optimize synthetic yield while minimizing byproducts?

Advanced Research Question

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .

- Catalysis : Palladium catalysts improve cross-coupling steps for fluorophenyl attachment.

- Temperature Control : Low-temperature reactions (<0°C) reduce racemization during chiral center formation .

How do structural modifications (e.g., methoxy vs. methylenedioxy groups) affect pharmacological profiles?

Advanced Research Question

- Methoxy Group : Enhances lipophilicity, improving blood-brain barrier penetration but potentially reducing metabolic stability.

- Methylenedioxy Group : Increases electron density, altering receptor binding kinetics. shows methylenedioxy analogs exhibit higher SERT affinity .

- Hydroxyl Group : Hydrogen bonding with SERT active sites is critical; acetylation abolishes activity .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Purification : Column chromatography becomes impractical; switch to recrystallization or distillation for large batches.

- Regioselectivity : Protect reactive sites (e.g., hydroxyl groups) to avoid side reactions during scale-up. recommends toluene/water biphasic systems for easier isolation .

- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .

How can computational tools aid in designing derivatives with improved selectivity?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding modes.

- QSAR Models : Correlate substituent electronegativity or steric bulk with IC values. used crystallographic data to refine paroxetine analog designs .

- ADMET Prediction : Software like SwissADME forecasts pharmacokinetic properties to prioritize derivatives .

What are the critical considerations for stability testing under physiological conditions?

Advanced Research Question

- pH Stability : Test degradation in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.

- Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation .

- Oxidative Stability : Add antioxidants (e.g., ascorbic acid) if HPLC detects peroxide-related byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.